molecular formula C7H7ClN4S B2947431 (7-Chloro-thiazolo[4,5-d]pyrimidin-2-yl)-dimethyl-amine CAS No. 1334492-80-6

(7-Chloro-thiazolo[4,5-d]pyrimidin-2-yl)-dimethyl-amine

Cat. No.: B2947431
CAS No.: 1334492-80-6
M. Wt: 214.67
InChI Key: AIKPGHHXUAQXPV-UHFFFAOYSA-N
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Description

(7-Chloro-thiazolo[4,5-d]pyrimidin-2-yl)-dimethyl-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery This compound is characterized by its unique thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities

Mechanism of Action

While the specific mechanism of action for 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is not mentioned in the search results, thiazolopyrimidines are known to have a wide range of pharmacological activities . They are promising scaffolds for the design of new medicines, including anticancer drugs .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazolopyrimidines, including 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine, have huge synthetic potential . They are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-thiazolo[4,5-d]pyrimidin-2-yl)-dimethyl-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable chlorinated pyrimidine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Comparison with Similar Compounds

Properties

IUPAC Name

7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKPGHHXUAQXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334492-80-6
Record name 7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
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